molecular formula C14H20BrNO4S2 B2988704 4-bromo-N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzenesulfonamide CAS No. 874787-84-5

4-bromo-N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzenesulfonamide

Cat. No.: B2988704
CAS No.: 874787-84-5
M. Wt: 410.34
InChI Key: WNJIYAIMIVXPKN-UHFFFAOYSA-N
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Description

4-bromo-N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C14H20BrNO4S2 and its molecular weight is 410.34. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

4-bromo-N-butyl-N-(1,1-dioxothiolan-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO4S2/c1-2-3-9-16(13-8-10-21(17,18)11-13)22(19,20)14-6-4-12(15)5-7-14/h4-7,13H,2-3,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNJIYAIMIVXPKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-bromo-N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzenesulfonamide is a member of the benzenesulfonamide family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique molecular structure, which includes a bromine atom at the para position of the butylbenzene moiety and a tetrahydrothiophene ring with a sulfonamide functional group. The molecular formula is C13H18BrN2O2SC_{13}H_{18}BrN_{2}O_{2}S, and it has a molecular weight of approximately 360.26 g/mol.

PropertyValue
Molecular FormulaC13H18BrN2O2SC_{13}H_{18}BrN_{2}O_{2}S
Molecular Weight360.26 g/mol
IUPAC NameThis compound
CAS Registry NumberNot available

Antimicrobial Activity

Recent studies have shown that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, compounds similar to This compound have been evaluated for their efficacy against various bacterial strains.

In a study evaluating new benzenesulfonamide derivatives, certain compounds demonstrated Minimum Inhibitory Concentrations (MIC) as low as 6.28 mg/mL against Candida albicans and Aspergillus niger . This suggests that modifications in the sulfonamide structure can enhance antimicrobial potency.

Anti-inflammatory Activity

The anti-inflammatory potential of sulfonamide derivatives has also been documented. Compounds structurally related to This compound were tested in vivo for their ability to inhibit carrageenan-induced edema in rats. Results indicated that some derivatives could reduce inflammation significantly, with inhibition rates exceeding 90% at specific dosages .

Antidiabetic Activity

Research into the antidiabetic effects of benzenesulfonamide derivatives revealed promising results. In an experiment involving streptozotocin-induced diabetic rats, certain derivatives showed considerable reductions in blood glucose levels, suggesting potential as oral hypoglycemic agents . The structural modifications in these compounds appear to influence their biological efficacy.

The biological activities of This compound can be attributed to its ability to interact with specific biological targets:

  • Antimicrobial Mechanism : The sulfonamide group is known to inhibit bacterial folic acid synthesis by mimicking para-aminobenzoic acid (PABA), a substrate for bacterial enzymes.
  • Anti-inflammatory Mechanism : The compound may inhibit cyclooxygenase (COX) enzymes or other inflammatory mediators, thereby reducing the inflammatory response.
  • Antidiabetic Mechanism : The interaction with insulin receptors or modulation of glucose transporters may contribute to its hypoglycemic effects.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of sulfonamide derivatives:

  • Synthesis and Evaluation : A recent study synthesized various benzenesulfonamide derivatives and evaluated their biological activities. Some compounds exhibited remarkable anti-inflammatory and antimicrobial properties, indicating that structural modifications can lead to enhanced efficacy .
  • Comparative Studies : Comparative analyses between traditional sulfonamides and newly synthesized derivatives revealed that certain modifications significantly improved their pharmacological profiles. For example, some derivatives showed better binding affinities to target proteins compared to established drugs .

Table 2: Summary of Biological Activities

Activity TypeCompound ExampleEfficacy (MIC/IC50)Reference
Antimicrobial4d6.72 mg/mL against E. coli
Anti-inflammatory4a94.69% inhibition
AntidiabeticCompounds 12 & 13Significant reduction in blood glucose

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-bromo-N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzenesulfonamide, and how can reaction conditions be optimized for academic-scale production?

  • Methodological Answer : The synthesis typically involves sulfonylation of bromobenzene derivatives followed by alkylation with a tetrahydrothiophene dioxide moiety. Key steps include:

  • Nucleophilic substitution for introducing the butyl group.
  • Oxidation of the tetrahydrothiophene ring to the 1,1-dioxide form using hydrogen peroxide or ozone .
  • Optimization of reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) to improve yields. For example, polar aprotic solvents like DMF enhance sulfonamide formation .
    • Critical Parameters : Monitor reaction progress via TLC or HPLC, and characterize intermediates using 1^1H/13^{13}C NMR to confirm regioselectivity .

Q. How should researchers approach the structural characterization of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • Spectroscopy : Use 1^1H NMR to confirm substitution patterns on the benzene ring (e.g., bromo group at position 4) and 13^{13}C NMR to verify the sulfonamide linkage. Mass spectrometry (HRMS) validates molecular weight .
  • X-ray Crystallography : Single-crystal diffraction (e.g., triclinic P1 space group) resolves 3D conformation, bond angles (e.g., C–S–O in sulfone group ≈ 105°), and non-covalent interactions (e.g., hydrogen bonding with the sulfonyl oxygen) .
    • Data Interpretation : Compare experimental results with computational models (DFT calculations) to validate electronic effects of the bromine substituent .

Q. What solubility and stability profiles must be considered when designing biological assays with this sulfonamide derivative?

  • Methodological Answer :

  • Solubility : Test in DMSO (for stock solutions) and aqueous buffers (pH 7.4) with surfactants (e.g., Tween-80) to mimic physiological conditions. LogP values (~2.5–3.5) predict moderate lipophilicity due to the butyl chain .
  • Stability : Conduct accelerated degradation studies (40°C, 75% RH) and monitor via HPLC. The sulfone group enhances oxidative stability compared to thioether analogs .

Advanced Research Questions

Q. What strategies exist for resolving contradictions between computational predictions and experimental binding affinities in target engagement studies?

  • Methodological Answer :

  • Validation Workflow :

Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to sulfonamide-sensitive targets (e.g., carbonic anhydrase).

Validate via isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔG, Kd).

Address discrepancies by refining force field parameters or considering protein flexibility .

  • Case Study : If predicted hydrogen bonds (e.g., with Arg residue) are absent in crystallography, re-evaluate protonation states or solvent effects .

Q. How can researchers design comparative studies to evaluate the bioisosteric potential of the tetrahydrothiophene dioxide moiety against other sulfone-containing groups?

  • Methodological Answer :

  • Bioisostere Screening :

Syntize analogs replacing tetrahydrothiophene dioxide with cyclopentane sulfone or pyridyl sulfonamide.

Compare pharmacokinetic properties (e.g., metabolic stability in liver microsomes) and target binding (e.g., IC50_{50} shifts in enzyme assays) .

  • Data Analysis : Use ANOVA to assess statistical significance of differences in logD or bioavailability .

Q. What advanced computational modeling techniques are suitable for analyzing the conformational flexibility of the N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl) substituent?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate in explicit solvent (e.g., water/ethanol) to study rotameric states of the butyl chain and ring puckering of the tetrahydrothiophene dioxide.
  • Free Energy Landscapes : Use umbrella sampling to calculate energy barriers for chair-to-twist transitions in the sulfone ring, which may influence binding entropy .
    • Validation : Compare simulation-derived dihedral angles with X-ray data (e.g., C–C–C–S torsion angles ≈ 60°) .

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